molecular formula C14H10O B12655100 2(1H)-Anthracenone CAS No. 108121-79-5

2(1H)-Anthracenone

Cat. No.: B12655100
CAS No.: 108121-79-5
M. Wt: 194.23 g/mol
InChI Key: WIGJKQWSXRGQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Anthracenone is an organic compound belonging to the class of anthracene derivatives It is characterized by a ketone functional group attached to the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Anthracenone typically involves the oxidation of anthracene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes anthracene to this compound under controlled conditions. Another approach involves the use of potassium permanganate (KMnO4) in an alkaline medium, which also yields this compound with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of anthracene in the presence of oxygen. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Anthracenone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of anthraquinone, a compound with significant industrial importance.

    Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of anthracen-2-ol.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Major Products:

    Oxidation: Anthraquinone.

    Reduction: Anthracen-2-ol.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

2(1H)-Anthracenone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving photochemical reactions.

    Biology: Research has explored its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Anthracenone involves its interaction with molecular targets through its ketone functional group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Anthracene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

    Anthraquinone: Contains two ketone groups, making it more oxidized and chemically distinct from 2(1H)-Anthracenone.

    Phenanthrene: A structural isomer of anthracene, but with different chemical properties due to its fused ring system.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective oxidation and reduction reactions. Its ketone functional group also allows for diverse chemical modifications, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

108121-79-5

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

1H-anthracen-2-one

InChI

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2

InChI Key

WIGJKQWSXRGQBN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.